Palinavir
Overview
Description
Palinavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases. It has shown significant antiviral activity against laboratory strains of HIV-1, HIV-2, and simian immunodeficiency virus, as well as HIV-1 clinical isolates . The compound has a favorable therapeutic index, with an average cytotoxic concentration of 35 microM in various target cells .
Preparation Methods
The synthesis of palinavir involves several steps. One of the methods includes the reaction of tert-butoxycarbonyl-L-phenylalanine with isobutyl chloroformate in tetrahydrofuran (THF) to form a mixed anhydride, which is then treated with diazomethane and hydrochloric acid to yield the corresponding chloromethyl ketone . This compound is reduced with sodium borohydride in THF to produce (S)-chlorohydrin, which is then treated with potassium hydroxide in ethanol to obtain the chiral epoxide . The epoxide undergoes ring opening with a piperidine derivative in the presence of lithium chloride in refluxing ethanol, followed by several condensation reactions to form the final product .
Chemical Reactions Analysis
Palinavir undergoes various chemical reactions, including:
Scientific Research Applications
Palinavir has been extensively studied for its antiviral properties. It is a potent inhibitor of HIV-1 and HIV-2 proteases, making it a valuable compound in the treatment of HIV infections . The compound has shown synergy or additivity when combined with other antiretroviral drugs such as zidovudine, didanosine, or nevirapine . This compound also retains its antiviral activity against clinical isolates resistant to these drugs . Additionally, it has been used in preclinical evaluations due to its potent in vitro activity and low-level cytotoxicity .
Mechanism of Action
Palinavir exerts its effects by inhibiting the HIV-1 and HIV-2 proteases, which are essential for the replication of the virus . By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the formation of mature virions . This inhibition occurs at a late stage in the replicative cycle of HIV-1 .
Comparison with Similar Compounds
Palinavir is similar to other HIV protease inhibitors such as saquinavir, nelfinavir, and amprenavir . it has shown unique properties, such as retaining antiviral activity against clinical isolates resistant to other antiretroviral drugs . The compound also demonstrates synergy or additivity when used in combination with other antiretroviral drugs .
Similar Compounds
This compound’s unique ability to retain activity against resistant strains and its favorable therapeutic index make it a valuable addition to the arsenal of HIV protease inhibitors.
Properties
IUPAC Name |
N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-4-ylmethoxy)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N6O5/c1-27(2)37(45-38(49)33-16-15-30-13-9-10-14-32(30)43-33)40(51)44-34(23-28-11-7-6-8-12-28)36(48)25-47-22-19-31(52-26-29-17-20-42-21-18-29)24-35(47)39(50)46-41(3,4)5/h6-18,20-21,27,31,34-37,48H,19,22-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWRFDZXRAEJT-SZNOJMITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165676 | |
Record name | Palinavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154612-39-2 | |
Record name | Palinavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154612392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palinavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALINAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632S1WU9Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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